molecular formula C11H14N2O5 B12327109 1H-Indol-3-ylmethylamine oxalate hemihydrate CAS No. 871825-81-9

1H-Indol-3-ylmethylamine oxalate hemihydrate

Katalognummer: B12327109
CAS-Nummer: 871825-81-9
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: UNUQTJTZRFRGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indol-3-ylmethylamine oxalate hemihydrate is a chemical compound with the molecular formula C11H14N2O5 and a molecular weight of 254.24 g/mol. It is a derivative of indole, a bicyclic aromatic heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1H-Indol-3-ylmethylamine oxalate hemihydrate typically involves the reaction of indole-3-methylamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hemihydrate form. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

1H-Indol-3-ylmethylamine oxalate hemihydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Indol-3-ylmethylamine oxalate hemihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism by which 1H-Indol-3-ylmethylamine oxalate hemihydrate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular functions and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1H-Indol-3-ylmethylamine oxalate hemihydrate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptamine: A naturally occurring monoamine alkaloid that plays a role in neurotransmission.

What sets this compound apart is its unique oxalate hemihydrate form, which may confer distinct chemical and physical properties .

Eigenschaften

CAS-Nummer

871825-81-9

Molekularformel

C11H14N2O5

Molekulargewicht

254.24 g/mol

IUPAC-Name

1H-indol-3-ylmethanamine;oxalic acid;hydrate

InChI

InChI=1S/C9H10N2.C2H2O4.H2O/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6;/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6);1H2

InChI-Schlüssel

UNUQTJTZRFRGBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.